molecular formula C12H14O3 B2803422 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 53568-17-5

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2803422
CAS No.: 53568-17-5
M. Wt: 206.241
InChI Key: WYCIVOOAIQZDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methoxy-1,2,3,4-tetrahydronaphthalene.

    Oxidation: The starting material undergoes oxidation to introduce the carboxylic acid group at the 2-position.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of methoxy and carboxylic acid groups on biological activity. It is also employed in the synthesis of bioactive molecules for drug discovery .

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid group play crucial roles in its biological activity. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: The presence of both the methoxy group and the carboxylic acid group in 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid imparts unique chemical and biological properties.

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCIVOOAIQZDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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